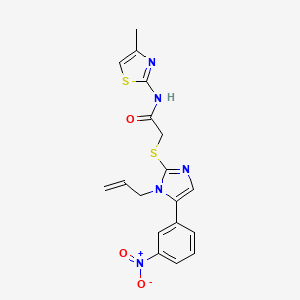![molecular formula C26H22FN3O2 B2368217 8-ethoxy-5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866810-95-9](/img/structure/B2368217.png)
8-ethoxy-5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-ethoxy-5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline is a chemical compound that has been synthesized for its potential use in scientific research. This compound belongs to the class of pyrazoloquinolines, which have been found to have various biological activities.
Wissenschaftliche Forschungsanwendungen
Biochemical Applications
- Quinoline derivatives, including those similar to the specified compound, are known as efficient fluorophores and are used in biochemistry and medicine for studying various biological systems, especially DNA fluorophores based on fused aromatic systems (Aleksanyan & Hambardzumyan, 2013).
Medicinal Chemistry
- In medicinal chemistry, quinoline derivatives, analogous to the specified compound, have been studied for their potential as anti-inflammatory agents through in-vitro and in-silico analysis (Sureshkumar et al., 2017).
- Conformationally constrained pyrazolo[4,3-c]quinoline derivatives have been synthesized as potential ligands for the estrogen receptor, indicating their relevance in hormone-related medical research (Kasiotis et al., 2006).
Antimicrobial Research
- Novel hexahydro-2H-pyrano[3,2-c]quinoline analogs derived from similar structures have shown significant antitubercular activity against Mycobacterium tuberculosis, demonstrating the potential of such compounds in antimicrobial research (Kantevari et al., 2011).
Photoluminescence Applications
- Research has been conducted on the photoluminescence applications of quinoxaline derivatives, which are structurally related to the compound , highlighting their potential in optical and electronic applications (Mancilha et al., 2006).
Antibacterial and Anticancer Agents
- Novel 8-hydroxy quinolone substituted 1,3,4-oxadiazole compounds, structurally related to the specified compound, have been synthesized and evaluated for their antibacterial and anticancer properties, showing promising results in cytotoxic evaluations (Adimule et al., 2014).
Anxiolytic Properties
- Pyrazolo[4,3-c]quinolin-3-ones, structurally similar to the specified compound, have been synthesized and evaluated for their anxiolytic properties in vivo, indicating the potential therapeutic applications of such compounds in neuropsychiatric disorders (López Rivilli et al., 2018).
Eigenschaften
IUPAC Name |
8-ethoxy-5-[(2-fluorophenyl)methyl]-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O2/c1-3-32-20-12-13-24-21(14-20)26-22(16-30(24)15-18-6-4-5-7-23(18)27)25(28-29-26)17-8-10-19(31-2)11-9-17/h4-14,16H,3,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMYCVBJYANLLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)OC)CC5=CC=CC=C5F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Ethoxy-5-[(2-fluorophenyl)methyl]-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


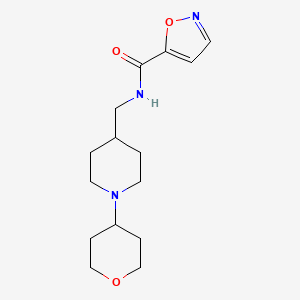
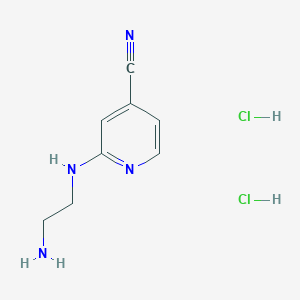
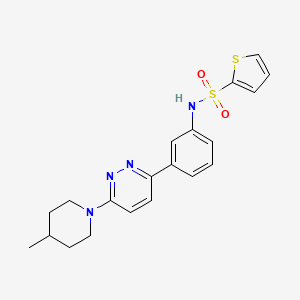
![8-benzyl-1,6,7-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2368144.png)



![N-(2,4-dimethoxyphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2368151.png)

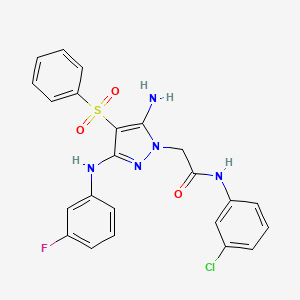
![ethyl 2-(7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate](/img/structure/B2368155.png)
